molecular formula C8H17NO2 B554692 (R)-2-Aminooctanoic acid CAS No. 106819-03-8

(R)-2-Aminooctanoic acid

Cat. No. B554692
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-SSDOTTSWSA-N
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Description

Amino acids are organic molecules that consist of a basic amino group (―NH 2), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid . The term amino acid is short for α-amino [alpha-amino] carboxyl acid .


Synthesis Analysis

The synthesis of amino acids often involves the transformation of certain compounds. For example, a study on the synthesis of ®-4-aminopentanoic acid from levulinic acid using an engineered glutamate dehydrogenase from Escherichia coli was developed .


Molecular Structure Analysis

The α carbon, carboxyl, and amino groups are common to all amino acids, so the R-group is the only unique feature in each amino acid .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both bases and acids due to the presence of amino and carboxyl groups .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Scientific Research Applications

  • Medical Nutrition : Amino acids are essential for a nutritionally balanced diet. When a sufficient nutrient intake cannot be ensured, additional support is necessary in the form of medical nutrition. High-quality amino acids and amino acid derivatives are used for medical nutrition applications .

  • Nutraceuticals : As part of dietary supplements, non-animal derived amino acids address the needs of active people to support a healthy lifestyle, anti-fatigue, ammonia detoxification, stimulation of protein synthesis, and muscle growth .

  • Active Pharmaceutical Ingredients (APIs) : Pharmaceutical and biopharmaceutical companies rely on high-purity amino acids as intermediates or building blocks for APIs .

  • Excipients : Amino acids are highly suitable as versatile pharmaceutical excipients to aid in the manufacturing process, protect, support or enhance stability, for bioavailability, to define release profiles or even to improve patient acceptance .

  • Cell Culture Media : As building blocks of proteins, amino acids are key components of cell culture media used in the production of biopharmaceuticals such as therapeutic proteins or viral vectors .

  • Formulation and Application Services : Companies like Evonik provide an extensive range of value-adding services relating to the use of pharmaceutical amino acids, including ingredient formulation, special packaging, and regulatory registration support .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds may cause burns or other injuries upon contact .

Future Directions

The future directions of research on amino acids and similar compounds could involve further exploration of their synthesis, properties, and potential applications .

properties

IUPAC Name

(2R)-2-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364602
Record name (R)-2-AMINOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Aminooctanoic acid

CAS RN

106819-03-8
Record name (R)-2-AMINOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB MacMillan, MA Ernst-Russell… - The Journal of …, 2002 - ACS Publications
The structures of lipopeptides lobocyclamides A (1), B (2), and C (3) were solved using a combination of mass spectrometry, 2D NMR spectroscopy, and degradative analysis. …
Number of citations: 130 pubs.acs.org
R Dijkman, R Cox, L Van den Berg, HM Verheij… - … et Biophysica Acta (BBA …, 1994 - Elsevier
Two series of (R)-phospholipid analogues, each containing a n-propyl group at the C-1 position and various acylamino functions at the C-2 position have been synthesized and their …
Number of citations: 9 www.sciencedirect.com

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